

Fanapanel (MPQX/ZK200775): Application Notes for In Vivo Research

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Introduction

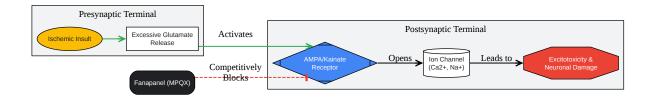
Fanapanel, also known by its developmental code ZK200775 and as MPQX, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. It demonstrates significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1] Developed for its neuroprotective potential in ischemic events such as stroke and trauma, its clinical development was halted due to a narrow therapeutic window and severe adverse effects in human trials, including excessive sedation and transient neurological deterioration.[2]

These application notes provide a guide for researchers utilizing **Fanapanel** in preclinical in vivo studies, summarizing key experimental data and providing protocols for administration based on published literature.

Mechanism of Action

Fanapanel competitively antagonizes the AMPA and kainate subtypes of ionotropic glutamate receptors. In the central nervous system, glutamate is the primary excitatory neurotransmitter. During an ischemic event, excessive glutamate release leads to over-activation of these receptors, causing an influx of ions like Ca2+ and Na+. This excitotoxicity triggers a cascade of intracellular events leading to neuronal damage and death. By blocking AMPA and kainate receptors, **Fanapanel** inhibits this excitotoxic cascade, thereby conferring neuroprotection.





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Fanapanel's competitive antagonism of AMPA/Kainate receptors.

Data Presentation

Binding Affinity and In Vitro Potency

Ligand/Assay	Target	Parameter	Value
Quisqualate	AMPA Receptor	Ki	3.2 nM[1]
Kainate	Kainate Receptor	Ki	100 nM[1]
NMDA	NMDA Receptor	Ki	8.5 μM[1]
AMPA-induced currents	AMPA Receptor	IC50	21 nM[3]

In Vivo Efficacy in Rodent Models of Ischemia



Species	Ischemia Model	Administrat ion Route	Dosage	Outcome	Reference
Mouse	Permanent Middle Cerebral Artery Occlusion (MCAO)	Intravenous (i.v.) Infusion (6h)	10 mg/kg/h	34% reduction in infarct volume	[4]
Rat	Permanent MCAO	i.v. Infusion (6h)	3 mg/kg/h	24% reduction in infarct volume	[4]
Rat	Permanent MCAO	i.v. Infusion (6h)	10 mg/kg/h	29% reduction in infarct volume	[4]
Rat	Transient MCAO (90 min)	i.v. Infusion (6h, at reperfusion)	0.1 mg/kg/h	45% reduction in infarct volume	[4]
Rat	Transient MCAO (90 min)	i.v. Infusion (6h, at reperfusion)	3 mg/kg/h	35% reduction in infarct volume	[4]

In Vivo Effects on Seizure Threshold and Motor Coordination in Mice



Test	Endpoint	Administration Route	Dosage
AMPA-induced clonic seizures	THRD50	i.v.	2.9 mg/kg[1]
Kainate-induced clonic seizures	THRD50	i.v.	1.6 mg/kg[1]
Motor Coordination (Rotarod)	ED50	i.v.	14.6 mg/kg[1]
*THRD50: Threshold dose required to elevate the seizure threshold in 50% of animals.			
ED50: Dose effective in producing motor impairment in 50% of animals.	_		

Experimental Protocols

Protocol 1: Preparation of Fanapanel for Intravenous Administration

Fanapanel's phosphonate group confers improved water solubility over previous quinoxalinedione antagonists. While specific vehicles are not always detailed in publications, a sterile isotonic saline solution is appropriate for intravenous administration.

Materials:

- Fanapanel (MPQX/ZK200775) powder
- Sterile 0.9% Sodium Chloride (Saline) for Injection, USP
- Sterile vials



- · Vortex mixer
- Sterile filters (0.22 μm)

Procedure:

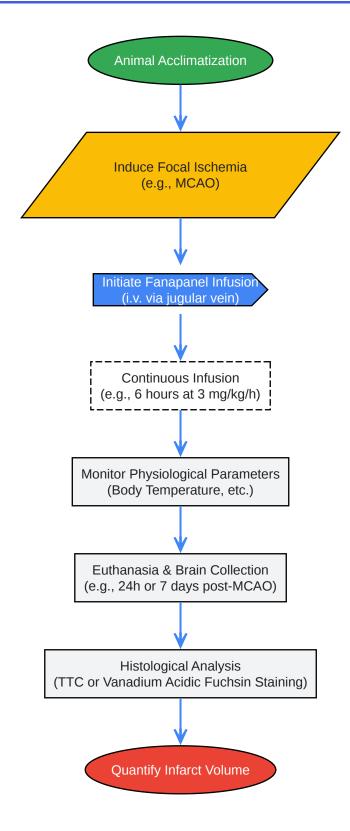
- Calculate the required amount of Fanapanel based on the desired final concentration and volume.
- Aseptically weigh the Fanapanel powder and transfer it to a sterile vial.
- Add the required volume of sterile 0.9% saline to the vial.
- Vortex the solution until the Fanapanel is completely dissolved. The introduction of the methylphosphonate group was designed to dramatically improve solubility.[4]
- Sterile-filter the final solution using a 0.22 μm syringe filter into a new sterile vial.
- Store the prepared solution appropriately. For short-term storage, 2-8°C is recommended. For longer-term storage, consult supplier data; aliquoting and freezing at -20°C or -80°C is a common practice.[1]

Protocol 2: In Vivo Neuroprotection Study in a Rat MCAO Model

This protocol is based on the methodology described by Turski et al. (1998) for evaluating the neuroprotective effects of **Fanapanel** in a focal ischemia model.[4]

Experimental Workflow:





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Workflow for assessing Fanapanel's neuroprotective efficacy.

Procedure:



- Animal Model: Use adult male Wistar or Fischer 344 rats.
- Anesthesia and Surgery: Anesthetize the animal and induce permanent or transient focal cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO) using established surgical techniques.
- Catheterization: For intravenous infusion, cannulate the external jugular vein.
- Drug Administration:
 - Prepare Fanapanel solution as described in Protocol 1.
 - Begin the continuous intravenous infusion of Fanapanel at the desired dose (e.g., 0.1 to 10 mg/kg/h) for a duration of 6 hours.[4]
 - The timing of administration can be varied: either immediately after MCAO or with a delay (e.g., 1 to 5 hours post-occlusion) to determine the therapeutic window.[4]
- Physiological Monitoring: Throughout the procedure and recovery, maintain and monitor the animal's body temperature at 37.5 ± 0.5 °C.[4]
- Endpoint Analysis:
 - At a predetermined time point (e.g., 24 hours or 7 days) post-ischemia, euthanize the animals.
 - Harvest the brains for analysis of infarct volume using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC) or vanadium acidic fuchsin.[4]
 - Quantify the infarct size using stereological methods and image analysis.

Safety and Toxicology

Preclinical Observations:

• In rats, long-term (4 weeks) continuous i.v. infusion at doses up to 6 mg/kg/h did not show evidence of renal or neurotoxicity.[3]



- In mice, a dose of 10 mg/kg i.v. induced hypothermia.[4]
- The dose affecting motor coordination (ED50 of 14.6 mg/kg i.v. in mice) is approximately 5-9 times higher than the effective anticonvulsant doses.[1]

Human Clinical Trial Data (Cautionary):

- Clinical trials in acute ischemic stroke patients were terminated prematurely for safety reasons.[2][5]
- Doses leading to a total of 525 mg over 48 hours resulted in a significant transient worsening
 of neurological scores, primarily due to a reduction in consciousness (stupor and coma) in a
 majority of patients.[5]
- These severe sedative effects preclude its use as a neuroprotective agent in stroke patients. [5]
- Adverse effects on vision, including impaired color perception and blurred vision, were also reported, likely due to the blockade of AMPA receptors in the retina.

Researchers should be aware of the potent central nervous system depressant effects of **Fanapanel** and carefully monitor animals for signs of excessive sedation, ataxia, and hypothermia, especially at higher dose ranges. The narrow margin between efficacious and side-effect-inducing doses necessitates careful dose-selection and study design.

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